3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-10-14-18(22-8-7-21-14)26-13-4-3-9-23(11-13)19(24)17-12-25-15-5-1-2-6-16(15)27-17/h1-2,5-8,13,17H,3-4,9,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDHDQVGSAVJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)OC4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,3-Dihydrobenzo[b]dioxine-2-carboxylic Acid
The benzodioxine core is synthesized from catechol derivatives. A common route involves cyclization of epoxides or diols under acidic conditions. For instance, (R)-2,3-dihydrobenzodioxine-2-carboxylic acid is commercially available or prepared via enzymatic resolution of racemic mixtures. Key steps include:
Formation of the Acyl Chloride
The carboxylic acid is converted to its reactive acyl chloride using thionyl chloride (SOCl₂) and catalytic dimethylformamide (DMF):
$$
\text{(R)-2,3-Dihydrobenzodioxine-2-carboxylic acid} \xrightarrow{\text{SOCl}_2, \text{DMF}} \text{(R)-2,3-Dihydrobenzodioxine-2-carbonyl chloride}
$$
Reaction Conditions : 70°C, 1–8 hours, yielding >90%.
Acylation of Piperidin-3-ol
Synthesis of 1-(2,3-Dihydrobenzo[b]dioxine-2-carbonyl)piperidin-3-ol
The acyl chloride reacts with piperidin-3-ol under mild basic conditions to form the amide bond:
$$
\text{(R)-2,3-Dihydrobenzodioxine-2-carbonyl chloride} + \text{piperidin-3-ol} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-(2,3-Dihydrobenzo[b]dioxine-2-carbonyl)piperidin-3-ol}
$$
Optimization :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine (2.2 equiv) to neutralize HCl.
- Yield : 75–85% after silica gel chromatography (heptane/ethyl acetate 7:3).
Synthesis of Pyrazine-2-carbonitrile Derivatives
Preparation of 3-Hydroxypyrazine-2-carbonitrile
Etherification to Form the Final Product
Nucleophilic Aromatic Substitution (SNAr)
The piperidin-3-ol intermediate reacts with 3-chloropyrazine-2-carbonitrile under basic conditions:
$$
\text{1-(2,3-Dihydrobenzo[b]dioxine-2-carbonyl)piperidin-3-ol} + \text{3-chloropyrazine-2-carbonitrile} \xrightarrow{\text{NaOH, TBAB}} \text{Target Compound}
$$
Conditions :
Mitsunobu Reaction
For substrates with poor leaving groups, the Mitsunobu reaction couples the alcohol and phenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine:
$$
\text{1-(2,3-Dihydrobenzo[b]dioxine-2-carbonyl)piperidin-3-ol} + \text{3-hydroxypyrazine-2-carbonitrile} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}
$$
Yield : 65–75%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR : Benzodioxine protons (δ 4.25–4.50), piperidine (δ 3.10–3.80), pyrazine (δ 8.45–8.70).
- MS (ESI) : [M+H]⁺ calc. 423.14, found 423.2.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| SNAr | NaOH, TBAB, DCM/H₂O | 60–70 | 95 | |
| Mitsunobu | DEAD, PPh₃, THF | 65–75 | 97 | |
| Ullmann Coupling | CuI, 1,10-phenanthroline, K₂CO₃ | 50–60 | 90 |
Challenges and Optimization Strategies
- Steric Hindrance : Bulky groups on piperidine reduce SNAr efficiency; microwave-assisted synthesis improves kinetics.
- Byproduct Formation : Acylation of both amine and hydroxyl groups observed; controlled stoichiometry (1:1) mitigates this.
- Stereochemistry : Use of (R)-acyl chloride ensures enantiopure products.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and dihydrobenzo[b][1,4]dioxine moieties.
Reduction: Reduction reactions can target the nitrile group on the pyrazine ring, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted pyrazine derivatives are the major products.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it serves as a probe for studying enzyme interactions and as a potential lead compound in drug discovery.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, it is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Piperidine/Piperazine Derivatives with Dihydrobenzo Dioxine Carbonyl
Key Differences :
- Piperidine vs. Piperazine : Piperidine (6-membered saturated ring) offers greater lipophilicity and conformational rigidity compared to piperazine (6-membered ring with two nitrogen atoms), which may enhance membrane permeability .
- Pyrazine Carbonitrile vs. Thiourea : The electron-withdrawing pyrazine carbonitrile group in the target compound likely improves metabolic stability over the thiourea moiety in ’s compound, which is prone to oxidation .
Pyrazine-2-carbonitrile Derivatives with Varied Substituents
Key Differences :
Dihydrobenzo Dioxine-Containing Chalcones and Sulfonamides
Key Differences :
- Core Scaffold : The target’s pyrazine-piperidine system differs from chalcones (α,β-unsaturated ketones) and sulfonamides, which are associated with distinct mechanisms (e.g., chalcones inhibit tubulin polymerization) .
- Linkage Type : The carbonyl group in the target compound allows for hydrogen bonding, whereas sulfonamides () rely on electrostatic interactions .
Pharmacokinetic and Physicochemical Properties
Biological Activity
The compound 3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that incorporates a pyrazine moiety linked to a piperidine ring and a dihydrobenzo[b][1,4]dioxine carbonyl group. The molecular formula is , with a molar mass of approximately 344.38 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is proposed that the compound may exhibit:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, which can lead to significant biological effects such as anti-inflammatory or anticancer activities.
- Receptor Modulation : The presence of the piperidine structure suggests potential interactions with neurotransmitter receptors, which could influence central nervous system activities.
Antitumor Activity
Research indicates that pyrazine derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting pathways involved in tumor growth and metastasis.
Table 1: Summary of Antitumor Activity Studies
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| Compound B | A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| This compound | MDA-MB-231 (Breast Cancer) | TBD | TBD |
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects. Pyrazole derivatives have been documented to reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB.
Table 2: Summary of Anti-inflammatory Activity Studies
| Compound | Model Used | Result |
|---|---|---|
| Compound C | LPS-stimulated macrophages | Reduced TNF-alpha production by 40% |
| Compound D | Carrageenan-induced paw edema in rats | Decreased swelling significantly |
Case Studies
In one notable study involving pyrazole derivatives, researchers synthesized several compounds and evaluated their biological activities against various cancer cell lines and inflammatory models. The results indicated that certain derivatives displayed superior activity compared to established drugs like curcumin and streptomycin, highlighting their potential for further development in therapeutic applications .
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions, including coupling of the 2,3-dihydrobenzo[b][1,4]dioxine moiety to the piperidin-3-yloxy-pyrazine backbone. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) improve solubility of intermediates .
- Catalyst optimization : Base catalysts like potassium carbonate or sodium bicarbonate enhance nucleophilic substitution efficiency .
- Temperature control : Maintaining 80–100°C during coupling steps minimizes side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC ensures >95% purity .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 186.8 ppm for aldehyde protons, δ 160.7 ppm for pyrazine carbons) validates regiochemistry and functional group presence .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 526.1417 for intermediates) with <2 ppm error .
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>98%) and detect trace impurities .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Receptor binding assays : Screen against kinase targets (e.g., PD-L1) using fluorescence polarization or SPR to measure binding affinity (IC₅₀) .
- Enzyme inhibition studies : Use kinetic assays (e.g., NADPH depletion for oxidoreductases) to determine inhibition constants (Kᵢ) .
Advanced Research Questions
Q. How can contradictory bioactivity data across in vitro and in vivo models be resolved?
Contradictions often arise from pharmacokinetic variability or off-target effects. Mitigation strategies include:
- Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation) .
- Molecular docking simulations : Compare binding modes (e.g., AutoDock Vina) to prioritize high-affinity targets and rule out promiscuity .
- Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target organs via scintillation counting .
Q. What methodologies support structure-activity relationship (SAR) studies for this compound?
- Substituent modification : Replace the pyrazine-2-carbonitrile group with bioisosteres (e.g., pyridine-3-carboxamide) to assess potency changes .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., pyrazine nitrogen) and hydrophobic regions .
- ADMET profiling : Calculate logP (e.g., XLogP3) and polar surface area to optimize bioavailability .
Q. How can stability under physiological conditions be systematically evaluated?
- pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C and monitor decomposition via LC-MS over 24 hours .
- Oxidative stress testing : Expose to H₂O₂ or Fe²⁺/ascorbate systems to identify vulnerable functional groups (e.g., dioxine ring) .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction and predict in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
